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molecular formula C14H21N3O3 B8592250 1-(2-Isopropoxy-3-nitrophenyl)-4-methylpiperazine

1-(2-Isopropoxy-3-nitrophenyl)-4-methylpiperazine

Cat. No. B8592250
M. Wt: 279.33 g/mol
InChI Key: TYJWTAURLHADBY-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

A mixture of 0.80 g of 1-(2-isopropoxy-3-nitrophenyl)-4-methylpiperazine and 91 mg of 10% palladium-on-carbon in 300 ml of ethanol is hydrogenated at 25° C. under 1 bar for 22 h. The mixture is filtered on Clarcel and the Clarcel is rinsed with ethanol. The filtrate is concentrated to dryness under reduced pressure and the residue is purified by chromatography on a 50 g silica cartridge, elution being carried out with pure dichloromethane and then successively with 98/2 and 95/5 v/v dichloromethane/methanol mixtures at a flow rate of 30 ml/min, so as to obtain 0.60 g of 2-isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine in the form of a yellow powder.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
91 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[CH:7][C:6]=1[N:14]1[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH2:15]1)([CH3:3])[CH3:2]>C(O)C.[Pd]>[CH:1]([O:4][C:5]1[C:6]([N:14]2[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH2:15]2)=[CH:7][CH:8]=[CH:9][C:10]=1[NH2:11])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(C)OC1=C(C=CC=C1[N+](=O)[O-])N1CCN(CC1)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
91 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered on Clarcel
WASH
Type
WASH
Details
the Clarcel is rinsed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on a 50 g silica cartridge, elution

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)(C)OC1=C(C=CC=C1N1CCN(CC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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